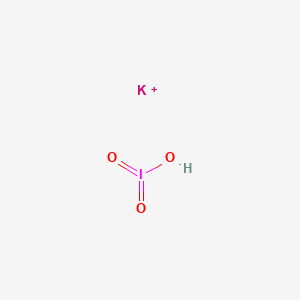
Potassium iodate
Overview
Description
Potassium iodate is an ionic inorganic compound with the chemical formula KIO₃. It appears as a white crystalline powder and is known for its solubility in water. This compound is primarily used in the iodization of table salt to prevent iodine deficiency and has various applications in different fields .
Synthetic Routes and Reaction Conditions:
- this compound can be synthesized by reacting a potassium-containing base such as potassium hydroxide with iodic acid:
Reaction with Iodic Acid: HIO3+KOH→KIO3+H2O
Another method involves adding iodine to a hot, concentrated solution of potassium hydroxide:Reaction with Iodine: 3I2+6KOH→KIO3+5KI+3H2O
Fusion with Potassium Chlorate: this compound can also be prepared by fusing potassium iodide with potassium chlorate, bromate, or perchlorate.
Industrial Production Methods:
Chlorine Oxidation: Industrially, this compound is produced by oxidizing potassium iodide in a weak base medium using chlorine gas.
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent. It reacts with reducing agents, often violently.
In the presence of strong acids like sulfuric acid, this compound reacts with potassium iodide to form potassium sulfate, iodine, and water:Reduction: KIO3+5KI+3H2SO4→3K2SO4+3H2O+3I2
this compound reacts with silver nitrate to form silver iodate and potassium nitrate:Substitution: KIO3+AgNO3→AgIO3+KNO3
Common Reagents and Conditions:
Strong Acids: Sulfuric acid is commonly used in reactions involving this compound.
Oxidizing Agents: Chlorine gas is used in industrial production methods.
Major Products:
Iodine: Formed during reduction reactions.
Silver Iodate: Formed during substitution reactions with silver nitrate.
Mechanism of Action
Target of Action
Potassium iodate primarily targets the thyroid gland . The thyroid gland plays a crucial role in the body’s metabolism, growth, and development. This compound is used to saturate the thyroid gland with a stable source of iodine, thereby preventing the accumulation of radioactive iodine .
Mode of Action
This compound works by inhibiting thyroid hormone synthesis and release . This action reduces thyroid gland vascularity, makes thyroid gland tissue firmer, reduces thyroid cell size, fosters follicular colloid reaccumulation, and increases bound iodine levels . In the event of exposure to radioactive iodine, this compound blocks the uptake of radioactive iodine by the thyroid, reducing the risk of thyroid cancer .
Biochemical Pathways
This compound affects several biochemical pathways. It has been documented to regulate the expression of various genes and the activity and structure of various proteins by protein iodination . This regulation improves biomass production and defense responses in plants . Furthermore, this compound plays a role in maintaining reactive oxygen species (ROS) homeostasis in plants under normal as well as challenging environmental conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compoundIn other countries, especially tropical countries, this compound is favored because it is more stable in warm, humid conditions . Additionally, this compound is an oxidizer and can form explosive mixtures when combined with organic compounds . It should be kept away from heat, shock, friction, combustible materials, reducing materials, aluminium, organic compounds, carbon, hydrogen peroxide, and sulfides .
Biochemical Analysis
Biochemical Properties
Potassium iodate is an oxidizing agent . It can cause fires when it comes into touch with flammable materials or reducing agents . In the context of biochemical reactions, this compound plays a significant role in iodometry, a branch of volumetric chemical analysis
Cellular Effects
The cellular effects of this compound are not extensively studied. It is known that this compound is sometimes used for iodination of table salt to prevent iodine deficiency . In the US, iodized salt contains antioxidants, because atmospheric oxygen can oxidize wet iodide to iodine; other countries simply use this compound instead .
Molecular Mechanism
It is known that this compound can be reduced to molecular iodine by nitrogen (III) in aqueous solution . This reaction involves a complex interplay of atomic charges, reaction coordinates, and electrostatic potentials .
Temporal Effects in Laboratory Settings
A study has shown that the life cycle and stability of a bath containing this compound were enhanced by the addition of the compound .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not extensively studied. It is known that this compound is considered safe for all animal species when used up to the currently authorized maximum content of total iodine in complete feed, with the exception of horses and dogs, for which maximum tolerated levels are 3 and 4 mg I/kg complete feed, respectively .
Metabolic Pathways
It is known that this compound plays a role in the iodination of table salt, which is a key process in the prevention of iodine deficiency .
Transport and Distribution
It is known that this compound is soluble in water , which suggests that it could be transported and distributed within cells and tissues via the body’s water-based fluids.
Subcellular Localization
Given its role in iodination of table salt, it could be expected to interact with various subcellular compartments involved in metabolic processes .
Scientific Research Applications
Potassium iodate has a wide range of applications in scientific research:
Chemistry: Used in iodometric titrations and as a reagent in various chemical analyses.
Biology: Applied in studies involving iodine metabolism and thyroid function.
Medicine: Utilized in the iodization of table salt to prevent iodine deficiency disorders. It is also used in some baby formulas to provide necessary iodine.
Industry: Employed as a maturing agent in baking and as a feed additive
Comparison with Similar Compounds
Potassium Bromate (KBrO₃): Similar in structure and used as a maturing agent in baking.
Potassium Chlorate (KClO₃): Another strong oxidizing agent with similar reactivity.
Potassium Periodate (KIO₄): Used in analytical chemistry for its strong oxidizing properties.
Uniqueness:
Stability: Potassium iodate is more stable than potassium iodide, making it preferable for iodization of salt as it does not oxidize to iodine and evaporate.
Applications: While potassium bromate and potassium chlorate are used in baking, this compound’s role in preventing iodine deficiency and its use in radiation protection highlight its unique applications .
Properties
IUPAC Name |
potassium;iodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO3.K/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKDVMWYMMLWTI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KIO3, IKO3 | |
| Record name | potassium iodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_iodate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058480 | |
| Record name | Potassium iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.001 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals or crystalline powder. [HSDB] | |
| Record name | Potassium iodate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2077 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
4.74 g/100 cc water @ 0 °C; 32.3 g/100 cc @ 100 °C; insol in alc, nitric acid; sol in potassium iodide, Sol in dil sulfuric acid, 9.16 g/100 g H20 at 25 °C | |
| Record name | POTASSIUM IODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
3.98 | |
| Record name | POTASSIUM IODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals or crystalline powder, Colorless monoclinic crystals | |
CAS No. |
7758-05-6 | |
| Record name | Potassium iodate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium iodate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15923 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iodic acid (HIO3), potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium iodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM IODATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I139E44NHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POTASSIUM IODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
560 °C | |
| Record name | POTASSIUM IODATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)



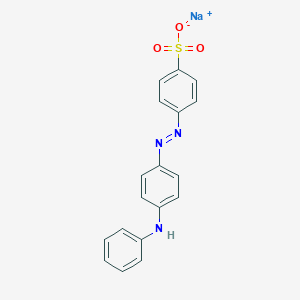
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
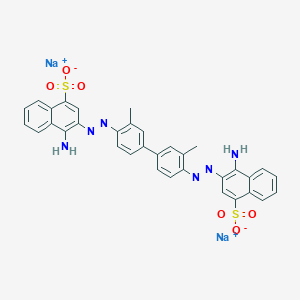

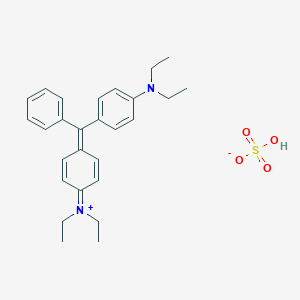
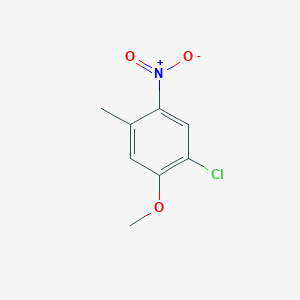

![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)
